molecular formula C12H13NO2 B6257734 N,N,3-trimethyl-1-benzofuran-2-carboxamide CAS No. 52819-42-8

N,N,3-trimethyl-1-benzofuran-2-carboxamide

Cat. No.: B6257734
CAS No.: 52819-42-8
M. Wt: 203.2
InChI Key:
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Description

N,N,3-trimethyl-1-benzofuran-2-carboxamide: is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,3-trimethyl-1-benzofuran-2-carboxamide can be achieved through a combination of directed C–H arylation and transamidation chemistry. The process involves the use of 8-aminoquinoline as a directing group for the C–H arylation reactions, which are catalyzed by palladium. The arylation introduces various aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold. The directing group is then cleaved, and further diversification of the C3-arylated benzofuran products is achieved through a one-pot, two-step transamidation procedure .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the modularity and efficiency of the synthetic route mentioned above make it a viable method for large-scale production.

Chemical Reactions Analysis

Types of Reactions: N,N,3-trimethyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The benzofuran scaffold allows for substitution reactions, where different substituents can be introduced at various positions on the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve the use of halogenating agents, nucleophiles, and catalysts like palladium.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N,N,3-trimethyl-1-benzofuran-2-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Medicine: The benzofuran scaffold is present in many biologically active natural products, making this compound a candidate for drug development.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N,N,3-trimethyl-1-benzofuran-2-carboxamide involves its interaction with molecular targets and pathways within biological systems. The benzofuran scaffold allows the compound to bind to specific proteins or enzymes, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Uniqueness: N,N,3-trimethyl-1-benzofuran-2-carboxamide is unique due to its specific substitution pattern and the presence of the carboxamide group. This combination of features gives it distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

CAS No.

52819-42-8

Molecular Formula

C12H13NO2

Molecular Weight

203.2

Purity

95

Origin of Product

United States

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